N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a thiophene group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, thiophene-2-carboxylic acid, and piperidine.
Step 1 Formation of 4-(thiophen-2-yl)piperidine: This step involves the reaction of piperidine with thiophene-2-carboxylic acid under acidic conditions to form 4-(thiophen-2-yl)piperidine.
Step 2 Formation of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine: The intermediate from step 1 is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the desired compound.
Step 3 Carboxamide Formation: Finally, the compound is treated with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings (both chlorophenyl and thiophene) can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or analgesic agent.
Diagnostics: Potential use in imaging studies due to its ability to bind specific biological targets.
Industry
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring and thiophene group are crucial for binding to these targets, influencing their activity. The exact pathways involved depend on the specific application but often involve modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-4-(pyridin-2-yl)piperidine-1-carboxamide: Similar structure but with a pyridine ring instead of thiophene.
N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)piperidine-1-carboxamide: Contains a furan ring instead of thiophene.
Uniqueness
Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties, making it distinct from its pyridine and furan analogs.
Bioactivity: The specific arrangement of functional groups may result in unique biological activity, making it a valuable compound for drug discovery.
This detailed overview provides a comprehensive understanding of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-15-5-3-13(4-6-15)12-19-17(21)20-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14H,7-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVFSPHUAANSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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